1-(4-氟苄基)-5-甲基-1H-1,2,3-三唑-4-羧酸乙酯

描述

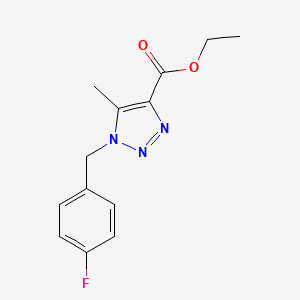

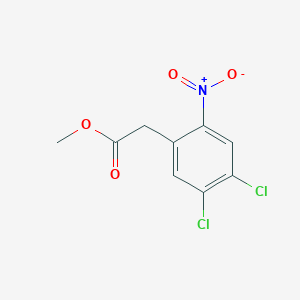

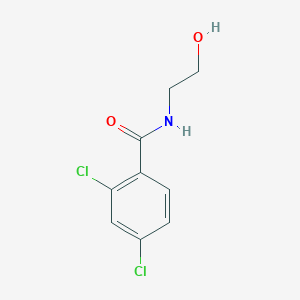

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a 4-fluorobenzyl group and a methyl group on the triazole ring, as well as an ethyl ester group at the 4-position of the carboxylate .

Synthesis Analysis

The synthesis of this compound has been achieved through a two-stage process. Initially, benzyl azide is formed from the reaction between sodium azide and benzyl bromide using a conventional method. Subsequently, this intermediate is reacted with ethyl acetoacetate in the presence of a catalytic base, potassium carbonate, under Microwave Assisted Organic Synthesis (MAOS) conditions to yield the final product .

Molecular Structure Analysis

The molecular structure of ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been elucidated using various spectroscopic techniques. Mass spectroscopy has confirmed the molecular formula as C13H15N3O2, with a peak observed at 245.1244. Further structural confirmation has been provided by IR, 1H NMR, and 13C NMR spectroscopies, which are consistent with the proposed structure .

Chemical Reactions Analysis

The compound has been tested for its corrosion inhibition activity on carbon steel in a CO2-saturated 1% NaCl solution. The study found that the compound exhibits significant corrosion inhibition efficiency, which peaks at a concentration of 70 ppm and a temperature of 45 °C, reaching 91.54%. The Gibbs free energy value suggests a semi-chemisorption or semi-physiosorption mechanism of action on the metal surface, according to the Langmuir adsorption isotherm .

Physical and Chemical Properties Analysis

The synthesized compound has a melting point range of 75-77 °C and a chemical yield of 37.5%. The corrosion inhibition tests indicate that the compound has practical applications in protecting metal surfaces from corrosion, particularly in environments saturated with CO2 and chloride ions. The high inhibition efficiency suggests that the compound forms a protective layer on the metal surface, which can be attributed to its molecular structure and the presence of the fluorine atom, which is known for its high electronegativity and ability to enhance the stability of the protective layer .

科学研究应用

合成和结构分析

1-(4-氟苄基)-5-甲基-1H-1,2,3-三唑-4-羧酸乙酯,一种三唑衍生物,已在各种研究中合成和分析。Ahmed 等人(2020 年)合成了类似的三唑衍生物,包括 2-(4-(4-氯苯基)-1-(4-甲基苄基)-1H-1,2,3-三唑-5-基)-2-氧代乙酸乙酯,并使用 Hirshfeld 表面分析和 DFT 计算分析了它们的 π-空穴四元键相互作用 (Ahmed 等,2020)。

化学修饰和反应

该化合物已用于各种化学反应中以合成新的衍生物。例如,Buckle 等人(1981 年)在亲核取代反应中利用了 1-苄基-5-氯-v-三唑-4-羧酸乙酯(一种类似的化合物)来创建芳氧基三唑羧酸酯 (Buckle 等,1981)。

在药物化学中的应用

三唑衍生物,包括类似于 1-(4-氟苄基)-5-甲基-1H-1,2,3-三唑-4-羧酸乙酯的衍生物,已在药物化学中得到探索。Jordão 等人(2009 年)评估了新的 N-氨基-1,2,3-三唑衍生物,包括 1-(取代苯基氨基)-5-甲基-1H-[1,2,3]-三唑-4-羧酸乙酯,对坎塔加罗病毒复制的影响,显示出显着的抗病毒作用 (Jordão 等,2009)。

缓蚀

Insani 等人(2015 年)的一项研究重点是使用微波辅助有机合成 (MAOS) 合成 1-苄基-5-甲基-1H-1,2,3-三唑-4-羧酸乙酯,并将其用作碳钢的缓蚀剂。该化合物显示出显着的缓蚀效率 (Insani 等,2015)。

配位聚合物和结构多样性

Cisterna 等人(2018 年)使用含有吡啶基、三唑和羧酸酯片段的柔性位置异构配体(包括 5-甲基-1-(吡啶-3-基)-1H-1,2,3-三唑-4-羧酸乙酯)研究了位置异构效应对 Cd(II) 配位聚合物结构多样性的影响。这项研究强调了配体异构体在构建金属有机骨架中的作用,表明在材料科学和配位化学中具有重要的应用 (Cisterna 等,2018)。

属性

IUPAC Name |

ethyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBHVJSCOQGDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146609 | |

| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

885950-26-5 | |

| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)

![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)

![3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid](/img/structure/B1303858.png)